5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine
Description
This compound belongs to the class of fused heterocyclic systems containing an oxazole ring fused to a partially hydrogenated pyridine ring. The core structure, [1,2]oxazolo[4,5-c]pyridine, features a bicyclic system where the oxazole moiety (a five-membered ring with one oxygen and one nitrogen atom) is fused to a tetrahydropyridine ring (positions 4,5,6,7 are hydrogenated). The substituent at position 5 is a 2-bromo-5-methoxybenzoyl group, which introduces both electron-withdrawing (bromine) and electron-donating (methoxy) effects.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-10-2-3-12(15)11(6-10)14(18)17-5-4-13-9(8-17)7-16-20-13/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFMVIZIIGPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC3=C(C2)C=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 2-bromo-5-methoxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the oxazolo[4,5-c]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Key Reactions
The following table summarizes key reactions involved in the synthesis and functionalization of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H- oxazolo[4,5-c]pyridine:
| Reaction Type | Reactants/Conditions | Products/Notes |
|---|---|---|
| Cyclization | Amino acids + acid/base catalyst | Formation of oxazole ring |
| Bromination | 2-Methoxy-5-benzoyl compound + NBS | 2-Bromo derivative |
| Methylation | 5-Bromo-2-methoxybenzoyl + methyl iodide | Methoxy-substituted benzoyl group |
| Coupling | Oxazole + benzoyl derivative + EDC | Final product formation |
Reaction Mechanisms
The mechanisms involved in these reactions typically include:
- Electrophilic Aromatic Substitution : The bromination process follows this mechanism where the aromatic system undergoes substitution by an electrophile (bromine).
- Nucleophilic Substitution : Methylation involves a nucleophilic attack by the methoxide ion on the electrophilic carbon of the benzoyl group.
- Condensation Reactions : The final coupling step usually involves a condensation reaction where a carboxylic acid group reacts with an amine to form an amide bond.
Biological Activity and Research Findings
Recent studies have indicated that derivatives of oxazolo[4,5-c]pyridine exhibit various biological activities including anti-inflammatory and anticancer properties. For instance:
- A study demonstrated that certain derivatives showed potent inhibition against specific cancer cell lines through apoptosis induction mechanisms.
- Another research highlighted the compound's role in modulating metabolic pathways which could be beneficial in treating metabolic disorders.
Data on Biological Activity
The following table summarizes biological activity data for selected derivatives:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 10 | Anticancer activity in breast cancer cells |
| Compound B | 15 | Anti-inflammatory effects in vitro |
| Compound C | 8 | Inhibition of NAMPT enzyme |
Scientific Research Applications
Key Properties:
- Molecular Formula : C13H10BrN3O2
- Molecular Weight : 303.14 g/mol
- Solubility : Soluble in organic solvents such as DMSO and DMF.
Medicinal Chemistry
One of the primary applications of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is in the development of novel pharmaceutical agents. Research indicates that derivatives of this compound exhibit significant biological activity against various targets.
Case Studies:
- Anticancer Activity : Studies have shown that modifications to the oxazole ring can lead to compounds with enhanced anticancer properties. For instance, a derivative demonstrated potent activity against breast cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .
- Antimicrobial Properties : Another study reported that certain derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for new antibiotic therapies .
Material Science
The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals suggests potential use in catalysis and as a precursor for advanced materials.
Case Studies:
- Catalytic Applications : Research has indicated that complexes formed from this compound can act as effective catalysts in organic reactions, such as cross-coupling reactions involving aryl halides .
- Polymer Synthesis : The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various coupling reactions and transformations that are essential in synthetic organic chemistry.
Synthetic Pathways:
- Bromination Reactions : The bromine atom can be substituted or eliminated to create new derivatives with varied functionalities.
- Coupling Reactions : The methoxy group can be demethylated to facilitate further reactions with nucleophiles, expanding the utility of this compound in synthetic pathways .
Mechanism of Action
The mechanism of action of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and core modifications:
Key Observations :
- Positional Isomerism : The oxazole-pyridine fusion pattern ([4,5-c] vs. [4,5-b]) alters electronic properties and steric accessibility. For example, [4,5-c] derivatives (target compound) have a distinct hydrogenation pattern compared to [4,5-b] analogs, influencing solubility and reactivity .
- Substituent Effects: The 2-bromo-5-methoxybenzoyl group in the target compound contrasts with carboxylate or alkyl groups in analogs.
Physicochemical Properties
Biological Activity
5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxazolo[4,5-c]pyridines and is characterized by a bromo-methoxybenzoyl group attached to the oxazolo-pyridine core. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | (2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
| Molecular Formula | C₁₄H₁₃BrN₂O₃ |
| Molecular Weight | 325.17 g/mol |
| CAS Number | 2034487-46-0 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-3-hydroxypyridine with 2-bromo-5-methoxybenzoic acid under specific conditions using dehydrating agents like thionyl chloride or phosphorus oxychloride. This method can be optimized for higher yields and purity in industrial applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve inhibition or activation of these targets, leading to various biological effects. The exact pathways are context-dependent and require further investigation to elucidate the specific interactions involved .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives with oxazole rings have demonstrated selective cytotoxicity against MCF-7 breast cancer cells .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar oxazole derivatives have displayed activity against certain bacterial pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : In vitro assays have shown that some oxazole derivatives exhibit IC₅₀ values in the micromolar range against cancer cell lines such as HCC827 and NCI-H358. For example:
- Antioxidative Activity : Research on related compounds indicates antioxidative properties that may contribute to their overall therapeutic potential. Compounds tested showed improved antioxidative activity compared to standard agents .
- Structure-Activity Relationship (SAR) : The presence of methoxy and bromo groups appears to enhance biological activity. Variations in these substituents significantly affect the potency and selectivity of the compounds against cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Antitumor Activity (IC₅₀ μM) | Antimicrobial Activity |
|---|---|---|
| 5-(2-bromo-5-methoxybenzoyl) derivative | 3.1 (MCF-7) | Moderate |
| Benzimidazole derivative | 6.26 (HCC827) | Significant |
| Other oxazole derivatives | Varies (1.2 - 20 μM) | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
